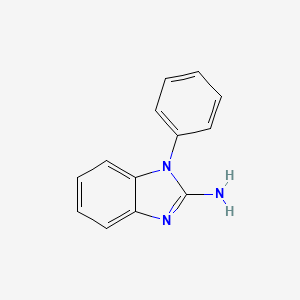

1-phenyl-1H-1,3-benzodiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEQIDSEGWXUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378277 | |

| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-11-6 | |

| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-phenyl-1H-1,3-benzodiazol-2-amine

Introduction

1-phenyl-1H-1,3-benzodiazol-2-amine, a member of the 2-aminobenzimidazole family, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous biologically active molecules, including antiviral, antifungal, and anticancer agents.[1][2] The basicity of these compounds, quantified by their acid dissociation constant (pKa), is a critical physicochemical parameter that governs their solubility, membrane permeability, and interaction with biological targets. Understanding the fundamental basic properties of this compound is therefore paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the core basic properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its predicted basicity, the structural and electronic factors influencing it, and detailed experimental protocols for its empirical determination.

Core Basic Properties of this compound

The introduction of a phenyl group at the N1 position is expected to slightly decrease the basicity of the molecule. The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, which would reduce the electron density on the imidazole ring and thus lower the pKa. Therefore, the pKa of this compound is predicted to be slightly lower than that of 2-aminobenzimidazole.

| Property | Value (Estimated/Predicted) | Source |

| Molecular Formula | C₁₃H₁₁N₃ | - |

| Molecular Weight | 209.25 g/mol | - |

| Predicted pKa (Conjugate Acid) | ~ 6.8 - 7.1 | Inferred from[3] |

| Solubility | Poorly soluble in neutral water; solubility increases in acidic media. | Inferred from[4][5] |

Structural and Electronic Factors Influencing Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized imino nitrogen atom within the imidazole ring. Upon protonation, a resonance-stabilized cation is formed.

Protonation Site

Experimental and computational studies on related 2-aminobenzimidazole derivatives have consistently shown that protonation occurs at the endocyclic imino nitrogen (N3) rather than the exocyclic amino group. This is because the resulting cation is stabilized by resonance, with the positive charge delocalized over the guanidinium-like fragment.

Caption: Protonation of this compound at the imino nitrogen.

Influence of Substituents

-

2-Amino Group: The exocyclic amino group at the 2-position plays a crucial role in enhancing the basicity of the benzimidazole core. Through resonance, the lone pair of the amino nitrogen can delocalize into the imidazole ring, increasing the electron density at the imino nitrogen and making it more susceptible to protonation.

-

1-Phenyl Group: The phenyl group at the N1 position is expected to have a modest, base-weakening effect. The aromatic ring is weakly electron-withdrawing by induction, which slightly reduces the electron-donating ability of the N1 nitrogen into the imidazole system. This, in turn, slightly decreases the electron density at the N3 nitrogen, leading to a lower pKa compared to the unsubstituted 2-aminobenzimidazole.

Experimental Protocols for pKa Determination

Due to the poor aqueous solubility of this compound, conventional potentiometric titration in purely aqueous media can be challenging. Therefore, methods suitable for poorly soluble compounds, such as UV-Vis spectrophotometric titration or potentiometric titration in co-solvent systems, are recommended.

UV-Vis Spectrophotometric pKa Determination

This method is highly suitable for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[6]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 10, with a constant ionic strength.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the aqueous pKa.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the protonated and neutral species is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Potentiometric Titration in a Co-solvent System

For compounds with extremely low aqueous solubility, potentiometric titration can be performed in a mixed-solvent system (e.g., water-methanol or water-ethanol). The apparent pKa (pKa') is determined in the co-solvent and then extrapolated to obtain the aqueous pKa.

Methodology:

-

Co-solvent Preparation: Prepare a series of co-solvent mixtures with varying compositions (e.g., 20%, 40%, 60% methanol in water).

-

Sample Preparation: Dissolve a known amount of this compound in each co-solvent mixture.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH electrode.

-

pKa' Determination: Plot the pH versus the volume of titrant added. The pKa' in each co-solvent mixture corresponds to the pH at the half-equivalence point.

-

Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction of the organic solvent and extrapolate the linear portion of the plot to zero co-solvent concentration to obtain the aqueous pKa.

Solubility Profile and pH-Dependent Behavior

As a basic compound, the solubility of this compound is expected to be highly pH-dependent.

-

In Neutral and Basic Media (pH > pKa): The compound will exist predominantly in its neutral, free base form. Due to the presence of the aromatic rings, this form is expected to have low aqueous solubility.

-

In Acidic Media (pH < pKa): The compound will be protonated to form its conjugate acid, a salt. The ionic nature of the salt significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.

This pH-dependent solubility is a critical factor in drug development, influencing dissolution rates and absorption in different parts of the gastrointestinal tract.

Conclusion

This compound is a weakly basic compound with an estimated pKa in the range of 6.8 to 7.1. Its basicity is primarily due to the imino nitrogen of the imidazole ring, enhanced by the electron-donating effect of the 2-amino group and slightly attenuated by the electron-withdrawing nature of the 1-phenyl substituent. The poor aqueous solubility of the neutral form can be significantly improved in acidic environments due to the formation of a more soluble salt. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its pKa, a crucial parameter for its advancement in medicinal chemistry and pharmaceutical development.

References

- Donkor, K.K., & Kratochvil, B. (1993). Determination of Thermodynamic Aqueous Acid-Base Stability Constants for Several Benzimidazole Derivatives.

- Albert, A., & Serjeant, E. P. (1984).

- Hranjec, M., Kralj, M., & Piantanida, I. (2007). 2-Benzimidazoles and Benzimidazo[1,2-a]quinolines. Synthesis, Photochemical Synthesis, DNA Binding, and Antitumor Evaluation, Part 3. Molecules, 12(12), 2416-2433.

- Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030.

- Mora-Diez, N., & Brown, T. N. (2011). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 115(45), 13349-13360.

- Elguero, J., Claramunt, R. M., & Foces-Foces, C. (1993). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1687-1699.

- Brown, T. N., & Mora-Diez, N. (2012). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 116(1), 433-444.

- Singh, P., & Kumar, A. (2013). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry, 23, 125-128.

- Swain, C. J., & Mishra, R. K. (1986). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 25A(6), 504-507.

-

PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link]

- Bastin, R. J., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009126.

- Makovec, F., et al. (2013). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 18(9), 10793-10823.

- Zhang, L., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. Polymers, 13(3), 392.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Brown, T. N., & Mora-Diez, N. (2011). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B, 115(45), 13349–13360.

- Faza, A. C., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 347–356.

- Kumar, R. S., et al. (2014). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 585-595.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Popat, K. H., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 55(9), 2041-2056.

- de Andrade, P., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009126.

- Google Patents. (2021). CN113666875A - Method for preparing 2-phenylbenzimidazole.

- Meden, A., et al. (2022).

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 347-356.

- Kłys, A., & Rychlewska, U. (2000). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Journal of Photochemistry and Photobiology A: Chemistry, 137(1), 31-39.

- Al-Azzawi, A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1530-1535.

- Wang, L., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 55(9), 2041-2056.

- Szymański, J., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3584.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Phenyl-1H-benzimidazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-phenyl-1H-benzimidazol-2-amine (CAS No. 21578-58-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively reported in publicly accessible literature, this document consolidates information on its synthesis, predicted physicochemical properties, and expected spectroscopic profile based on established principles of benzimidazole chemistry and data from closely related analogues. Detailed, field-proven experimental protocols for its synthesis and characterization are provided to guide researchers in their investigation of this and similar molecules. This guide is intended for an audience of researchers, scientists, and professionals in drug development and materials science.

Introduction and Scientific Context

The benzimidazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, including the blockbuster drugs omeprazole and albendazole.[1][2] The fusion of a benzene ring with an imidazole ring imparts a unique combination of aromaticity, hydrogen bonding capability, and steric features that allow for diverse molecular interactions. The substituent at the 2-position of the benzimidazole ring is particularly crucial in defining its biological activity. The introduction of an amino group at this position, as in 1-phenyl-1H-benzimidazol-2-amine, creates a key building block for the synthesis of a variety of derivatives with potential therapeutic applications.

The N-phenyl substituent at the 1-position introduces significant steric and electronic modifications to the benzimidazole core compared to its unsubstituted counterpart. This substitution can influence the compound's conformation, solubility, and interactions with biological targets. Understanding the fundamental physicochemical characteristics of 1-phenyl-1H-benzimidazol-2-amine is therefore a critical first step in the rational design of new drugs and functional materials based on this scaffold.

Synthesis and Mechanistic Considerations

A logical precursor for the target molecule would be N-phenyl-o-phenylenediamine (1-(2-aminophenyl)aniline). The cyclization can be achieved by reacting this diamine with cyanogen bromide (BrCN) or a similar cyanation agent. The reaction likely proceeds through an initial nucleophilic attack of one of the amino groups on the cyanogen bromide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminobenzimidazole ring system.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 1-phenyl-1H-benzimidazol-2-amine.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenyl-o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Base: Add a mild base, for example, sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution to neutralize the hydrobromic acid formed during the reaction.

-

Addition of Cyanogen Bromide: While stirring the mixture, slowly add a solution of cyanogen bromide (BrCN, 1.1 eq.) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-phenyl-1H-benzimidazol-2-amine.

Physicochemical Characteristics

| Property | Predicted/Expected Value | Rationale/Comparison |

| Molecular Formula | C₁₃H₁₁N₃ | Confirmed by CAS database. |

| Molecular Weight | 209.25 g/mol | Confirmed by CAS database. |

| Melting Point (°C) | 180 - 220 | 2-Aminobenzimidazole has a melting point of ~229-231 °C. The N-phenyl group may slightly lower the melting point due to disruption of crystal packing, but it will likely still be a solid with a relatively high melting point. |

| Boiling Point (°C) | > 400 | Benzimidazole derivatives typically have high boiling points due to strong intermolecular hydrogen bonding and aromatic stacking. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The benzimidazole core with the amino group can participate in hydrogen bonding, affording some water solubility. The phenyl group increases lipophilicity, favoring solubility in organic solvents. |

| pKa | 4.5 - 5.5 (for the protonated species) | The pKa of the conjugate acid of 2-aminobenzimidazole is around 7.5. The electron-withdrawing nature of the N-phenyl group is expected to decrease the basicity of the imidazole nitrogens, thus lowering the pKa. |

Spectroscopic and Structural Elucidation

The structural characterization of 1-phenyl-1H-benzimidazol-2-amine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole core and the N-phenyl ring. The protons on the benzimidazole ring will likely appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The protons of the N-phenyl group will also resonate in the aromatic region, likely between δ 7.2-7.6 ppm. The N-H protons of the amino group and the imidazole ring will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon atom at the 2-position (C=N) is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The aromatic carbons will resonate in the typical range of δ 110-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

N-H Stretching: Look for characteristic sharp and/or broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazole and the primary amine.

-

C=N Stretching: A strong absorption band between 1620-1650 cm⁻¹ is expected for the C=N stretching of the imidazole ring.[3]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will indicate the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 209.

-

Fragmentation: Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN and cleavage of the substituent groups.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for the title compound is available, the general procedure would be as follows:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Potential Applications and Biological Relevance

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] The 2-amino-benzimidazole scaffold is a common feature in many kinase inhibitors and other targeted therapies. The introduction of the N-phenyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Therefore, 1-phenyl-1H-benzimidazol-2-amine represents a valuable lead compound for the development of new therapeutic agents. Its potential applications could be in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

1-Phenyl-1H-benzimidazol-2-amine is a fascinating heterocyclic compound with significant potential in various scientific disciplines. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers by proposing a robust synthetic route and outlining the expected physicochemical and spectroscopic properties. The detailed experimental protocols offered herein are intended to empower scientists to further investigate this molecule and unlock its full potential in drug discovery and materials science.

References

-

Kranthi Kumar, T., Laxminarayana, E., Thirupathaiah, T., & Thirumala Chary, M. (2013). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 22(12), 2095. [Link]

-

ChemSynthesis. (n.d.). N-phenyl-1H-benzimidazol-2-amine. Retrieved January 24, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2020). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 10(46), 27685-27695. [Link]

-

Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Journal of Global Pharma Technology, 10(8), 297-303. [Link]

-

Kumar, R. D., Kumar, V., & Leeladhar, V. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5), 1-6. [Link]

-

Chemsrc. (n.d.). 1-Phenyl-1H-benzimidazole. Retrieved January 24, 2026, from [Link]

Sources

Definitive Structure Elucidation of 1-phenyl-1H-1,3-benzodiazol-2-amine: A Multi-technique Approach

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unequivocal structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and development. Subtle differences in isomerism can lead to profound changes in pharmacological activity and toxicity profiles. This guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of 1-phenyl-1H-1,3-benzodiazol-2-amine (C₁₃H₁₁N₃, MW: 209.25 g/mol ). We move beyond a simple recitation of techniques, instead detailing the strategic integration of Mass Spectrometry, FT-IR, advanced 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction. Each step is presented with its underlying scientific rationale, establishing a self-validating workflow designed to provide an unimpeachable structural assignment for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound, presents a specific analytical challenge due to the potential for constitutional isomerism. For instance, the phenyl group could be attached at the N-1 position, the N-3 position (which is equivalent due to tautomerism in the unsubstituted core), or the exocyclic 2-amino group.

Misidentification of such an isomer could lead to wasted resources in downstream development and flawed structure-activity relationship (SAR) studies.[2] This guide, therefore, provides a systematic and logical workflow to confirm not only the core benzimidazole structure but also the precise location of the phenyl substituent, ensuring data integrity for any research or regulatory endeavor.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear checklist but a logical, iterative process where each piece of data informs the next experiment. Our strategy is designed to build a complete molecular picture from the ground up, starting with fundamental properties and culminating in a definitive three-dimensional structure.

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

Synthesis and Purification

A common and effective route to synthesize N-substituted 2-aminobenzimidazoles involves the condensation of o-phenylenediamine with the appropriate cyanamide derivative.[3] For the title compound, this would involve the reaction of o-phenylenediamine with phenylcyanamide.

Protocol: Synthesis

-

To a solution of o-phenylenediamine (1.0 eq) in ethanol, add phenylcyanamide (1.05 eq).

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Reflux the mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure compound.

Causality: Purity is paramount. Impurities from starting materials or side-products can introduce extraneous signals in spectroscopic analyses, leading to incorrect interpretations. Chromatographic purification is therefore a non-negotiable step.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight (MW) and determine the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results: The HRMS analysis should yield an [M+H]⁺ ion with a mass-to-charge ratio (m/z) that corresponds to the molecular formula C₁₃H₁₂N₃⁺. The high-resolution measurement allows for the differentiation from other potential elemental compositions with the same nominal mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Exact Mass | 209.0953 |

| Observed [M+H]⁺ | ~210.1031 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups and confirm the presence of the benzimidazole core and amino group.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small amount of the purified solid sample directly on the ATR crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Interpretation: The IR spectrum serves as a rapid fingerprint. For the target structure, key vibrational bands are expected that are characteristic of 2-aminobenzimidazoles.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Confirms the primary amine (-NH₂) group. |

| ~3150 | N-H Stretch (imidazole) | Indicates the N-H bond within the heterocyclic ring. |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of phenyl and benzo rings. |

| 1640 - 1600 | C=N Stretch & N-H Bend | Characteristic of the imidazole ring and amine scissoring. |

| 1600 - 1450 | Aromatic C=C Stretch | Confirms the backbone of the aromatic rings. |

The presence of distinct N-H stretching bands is a critical first indicator of the amino and imidazole moieties.

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[6] A strategic combination of 1D and 2D experiments is required to assemble the complete structural puzzle.[7]

Protocol: NMR Sample Preparation & Acquisition

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of labile N-H protons, allowing them to be observed more clearly.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H and ¹³C NMR: The Atom Inventory

-

¹H NMR: Provides a count of chemically distinct protons and information about their local electronic environment and neighboring protons (via spin-spin coupling). We expect signals in the aromatic region (7.0-8.5 ppm) and distinct signals for the imidazole NH and the exocyclic NH₂ protons.[8]

-

¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This is crucial for confirming the number of protonated vs. non-protonated carbons in the aromatic rings. The C2 carbon of the benzimidazole ring is expected to be significantly downfield (>150 ppm) due to its attachment to three heteroatoms.[9]

2D NMR: Building the Molecular Skeleton

While 1D NMR provides the parts list, 2D NMR shows how they are connected. The interplay between COSY, HSQC, and HMBC is the core of the elucidation strategy.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-1,3-benzodiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenyl-1H-1,3-benzodiazol-2-amine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for its preparation via the reaction of o-phenylenediamine and phenyl isothiocyanate, followed by cyclodesulfurization. Both a traditional and a modern, environmentally benign, visible-light-mediated approach are discussed, elucidating the mechanistic rationale behind these transformations. A thorough guide to the structural and analytical characterization of the target molecule is presented, including expected outcomes from spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of the 2-Aminobenzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif found in a plethora of biologically active compounds. Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] Within this class, 2-aminobenzimidazoles are of particular importance, serving as crucial intermediates and core structures in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3]

The introduction of a phenyl substituent at the 1-position of the benzimidazole ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This substitution can enhance lipophilicity, influence metabolic stability, and provide additional vectors for interaction with biological targets. N-substituted 2-aminobenzimidazoles have demonstrated a wide array of pharmacological effects, including potential applications as antitumor and antimicrobial agents.[4][5] For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases and other enzymes implicated in disease pathways.[6]

This guide aims to provide a robust and practical framework for the synthesis and comprehensive characterization of this compound, facilitating its accessibility for further research and development in the pharmaceutical sciences.

Synthetic Strategies and Mechanistic Insights

The most direct and widely employed route for the synthesis of this compound involves a two-step process: the formation of a thiourea intermediate followed by a cyclodesulfurization reaction. This approach is favored for its high efficiency and the ready availability of the starting materials.

Step 1: Synthesis of the Thiourea Intermediate

The initial step involves the nucleophilic addition of one of the amino groups of o-phenylenediamine to the electrophilic carbon of phenyl isothiocyanate. This reaction proceeds readily under mild conditions to yield N-(2-aminophenyl)-N'-phenylthiourea.

Reaction Scheme:

Caption: Formation of the thiourea intermediate.

Causality of Experimental Choices:

-

Solvent: Ethanol or other polar protic solvents are typically used to facilitate the dissolution of the starting materials and to stabilize the transition state of the nucleophilic addition.

-

Temperature: The reaction is generally carried out at room temperature as it is an exothermic and facile process. Mild heating can be applied to ensure complete reaction if necessary.

Step 2: Cyclodesulfurization to this compound

The second and crucial step is the intramolecular cyclization of the thiourea intermediate with the concomitant removal of the sulfur atom. This can be achieved through several methods, ranging from classical approaches using heavy metal oxides to modern, more sustainable photoredox catalysis.

A historically significant method for cyclodesulfurization involves the use of mercuric oxide (HgO).[7] The oxophilic nature of mercury(II) facilitates the abstraction of the sulfur atom, promoting the formation of a carbodiimide intermediate which then undergoes rapid intramolecular cyclization.

Reaction Scheme:

Caption: Traditional cyclodesulfurization using mercuric oxide.

Expert Insights: While effective, the use of mercuric oxide poses significant environmental and health hazards due to its toxicity. This has led to the development of more benign alternatives.

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. A notable advancement is the visible-light-mediated, photocatalyst-free cyclodesulfurization of thioureas. This method offers a greener and more efficient alternative to traditional methods.

Reaction Scheme:

Caption: Modern visible-light-mediated cyclodesulfurization.

Mechanistic Rationale: This reaction is believed to proceed through a radical pathway initiated by visible light. The base facilitates the deprotonation of the thiourea, and subsequent photoexcitation leads to the formation of a thiyl radical, which then undergoes intramolecular cyclization. The use of aqueous media and the absence of a metal photocatalyst make this a highly attractive and sustainable method.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available instrumentation.

Synthesis of N-(2-aminophenyl)-N'-phenylthiourea

-

To a solution of o-phenylenediamine (1.0 eq) in ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude N-(2-aminophenyl)-N'-phenylthiourea.

-

The crude product can be purified by recrystallization from ethanol if necessary.

Synthesis of this compound

-

Suspend N-(2-aminophenyl)-N'-phenylthiourea (1.0 eq) and yellow mercuric oxide (2.0 eq) in chloroform.

-

Reflux the mixture with vigorous stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture to remove mercuric sulfide and other insoluble materials.

-

Wash the residue with hot chloroform.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

-

In a suitable reaction vessel open to the air, dissolve N-(2-aminophenyl)-N'-phenylthiourea (1.0 eq) and a base such as potassium carbonate (2.0 eq) in an aqueous solvent system.

-

Irradiate the mixture with a visible light source (e.g., a household compact fluorescent lamp) at ambient temperature with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 200-250 °C |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole ring system and the phenyl substituent.

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons (Benzimidazole and Phenyl rings): A complex multiplet in the range of δ 7.0-8.0 ppm, integrating to 9 protons.

-

N-H Protons (Amine and Imidazole): One or two broad singlets in the downfield region (δ > 8.0 ppm), which may be exchangeable with D₂O. The exact chemical shifts can be sensitive to solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

-

C=N (Amidine carbon): A signal in the range of δ 150-160 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The chemical shifts of the carbons in the benzimidazole ring can be influenced by the tautomeric equilibrium.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amine and imidazole groups.

-

C=N Stretching: A sharp absorption band around 1620-1640 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Expected m/z Values (for ESI+):

-

[M+H]⁺: 210.10 (calculated for C₁₃H₁₂N₃⁺)

Experimental and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of this compound. By detailing both traditional and modern synthetic methodologies, this document provides researchers with the flexibility to choose a method that aligns with their laboratory capabilities and sustainability goals. The in-depth discussion of the mechanistic rationale behind the synthetic steps and the detailed guide to spectroscopic characterization are intended to empower scientists in their efforts to synthesize and utilize this important heterocyclic compound. The information presented herein serves as a solid foundation for the further exploration of the pharmacological potential of this compound and its derivatives in the ongoing quest for novel therapeutic agents.

References

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

-

2-Phenylbenzimidazole | C13H10N2 | CID 12855. PubChem. [Link]

-

c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

-

(PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. [Link]

-

1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687. PubChem. [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. [Link]

-

Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. [Link]

-

2-phenyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. [Link]

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. ResearchGate. [Link]

-

Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. PubMed. [Link]

-

1H-Imidazole, 1-phenyl-. NIST WebBook. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole | MDPI [mdpi.com]

- 8. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenylbenzimidazole(716-79-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-phenylbenzimidazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast library of benzimidazole derivatives, the N-phenylbenzimidazol-2-amine core has emerged as a particularly versatile and potent pharmacophore, demonstrating a remarkable breadth of therapeutic activities.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of N-phenylbenzimidazol-2-amine derivatives. Moving beyond a mere cataloging of effects, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform structure-activity relationship (SAR) studies and guide future drug design efforts. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this promising class of compounds.

I. The Chemical Architecture: Synthesis of the N-phenylbenzimidazol-2-amine Core

The synthetic accessibility of the N-phenylbenzimidazol-2-amine scaffold is a key advantage for its development as a drug candidate. The most common and efficient methods involve the cyclization of ortho-phenylenediamines with various reagents.[2]

One prevalent strategy involves the reaction of an o-phenylenediamine with cyanogen bromide to yield 2-aminobenzimidazoles.[2] Another robust method is the condensation of o-phenylenediamines with aldehydes, which requires an oxidative step to form the benzimidazole ring.[3] Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted methods, have been shown to significantly improve reaction times and yields.[3]

A generalized synthetic workflow is depicted below, illustrating the core reaction principle.

Caption: Generalized synthetic scheme for N-phenylbenzimidazol-2-amine derivatives.

II. Anticancer Activity: Targeting the Engines of Malignancy

N-phenylbenzimidazol-2-amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of human tumor cell lines.[4][5] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth, survival, and proliferation.

A. Mechanism of Action: Inhibition of Protein Kinases

A primary mode of anticancer activity for many N-phenylbenzimidazol-2-amine derivatives is the inhibition of protein kinases.[4] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Overexpression or mutation of certain kinases can lead to uncontrolled cell proliferation, a hallmark of cancer.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to the over-activation of downstream pro-oncogenic signaling pathways like the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways.[6] N-phenylbenzimidazol-2-amine derivatives have been shown to act as EGFR inhibitors, blocking these aberrant signals and thereby inhibiting cancer cell proliferation.

Caption: Inhibition of the VEGFR-2 signaling pathway by N-phenylbenzimidazol-2-amine derivatives.

B. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-phenylbenzimidazol-2-amine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10e | K-562 (Leukemia) | 0.589 - 14.3 | [7] |

| Compound 11s | Various | 0.276 - 12.3 | [7] |

| Compound 7s | MCF-7 (Breast) | 1.2 | [8] |

| Compound 7s | Hep-G2 (Liver) | 13.3 | [8] |

| Derivative 4e | A549 (Lung) | 8.9 | [9] |

| Derivative 4e | HeLa (Cervical) | 11.1 | [9] |

| Derivative 4e | MCF-7 (Breast) | 9.2 | [9] |

| Derivative 4f | A549 (Lung) | 7.5 | [9] |

| Derivative 4f | HeLa (Cervical) | 9.3 | [9] |

| Derivative 4f | MCF-7 (Breast) | 8.9 | [9] |

| Compound 38 | A549 (Lung) | 4.47 (µg/mL) | [5] |

| Compound 38 | MDA-MB-231 (Breast) | 4.68 (µg/mL) | [5] |

| Compound 38 | PC3 (Prostate) | 5.50 (µg/mL) | [5] |

| Compound 40 | MDA-MB-231 (Breast) | 3.55 (µg/mL) | [5] |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | HT-29 (Colorectal) | 0.91 | [10] |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | MDA-MB-231 (Breast) | 0.006 - 1.48 | [10] |

III. Antimicrobial Activity: A Broad Spectrum of Action

In an era of increasing antimicrobial resistance, the discovery of new agents with novel mechanisms of action is of paramount importance. N-phenylbenzimidazol-2-amine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [11]

A. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the key mechanisms underlying the antibacterial activity of these compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.

B. Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of N-phenylbenzimidazol-2-amine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2g | Streptococcus faecalis | 8 | [11] |

| Compound 2g | Staphylococcus aureus | 4 | [11] |

| Compound 2g | MRSA | 4 | [11] |

| Compound 1b, 1c, 2e, 2g | Candida albicans | 64 | [11] |

| Compound 1b, 1c, 2e, 2g | Aspergillus niger | 64 | [11] |

| Nitro substituted benzimidazoles | Various bacteria | Good to moderate activity | [12] |

| Various derivatives | S. aureus | 0.156 - 1.25 (mg/mL) | [13] |

| Compound 5b | S. aureus | 156 | [13] |

| Amidoxime-based derivative 2b | S. mutans | 3.90 (mg/mL) | [14] |

| Amidoxime-based derivative 2a | C. albicans | 1.90 (mg/mL) | [14] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. N-phenylbenzimidazol-2-amine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

A. Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A significant aspect of the anti-inflammatory activity of these compounds is their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N-phenylbenzimidazol-2-amine derivatives.

A. General Synthesis of N-phenylbenzimidazol-2-amine Derivatives

Protocol 1: Synthesis via Condensation of o-Phenylenediamine and Aldehyde

-

Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

-

Add the desired phenyl aldehyde (1.0 equivalent) to the solution.

-

Add an oxidizing agent, such as cupric acetate or sodium metabisulfite. [3][5]4. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

B. In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed human cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 200 µL of the test compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, through well 10.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Add 100 µL of the bacterial inoculum to wells 1 through 11. Well 12 serves as a negative control.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

D. Anti-inflammatory Assay (Inhibition of TNF-α and IL-6 Secretion)

-

Plate RAW 264.7 macrophages in a 24-well plate at a density of 4.0 x 10^5 cells/well and incubate overnight. [15]2. Pre-treat the cells with the test compounds (e.g., at 10 µM) for 2 hours. [15]3. Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 22 hours. [15]4. Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Normalize the cytokine levels to the total protein concentration of the cells.

E. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis:

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis (Annexin V-FITC/PI Staining):

-

Treat cancer cells with the test compound at its IC50 concentration for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

F. Molecular Docking Protocol

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2, DHFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Draw the 2D structure of the N-phenylbenzimidazol-2-amine derivative and convert it to a 3D structure. Perform energy minimization of the ligand structure.

-

Docking Simulation: Define the binding site on the target protein. Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site.

-

Analysis: Analyze the docking results to identify the best binding pose based on the binding energy and interactions with the amino acid residues in the active site.

VI. Conclusion and Future Directions

The N-phenylbenzimidazol-2-amine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The breadth of its therapeutic potential, spanning from oncology to infectious diseases and inflammation, underscores its "privileged" status in medicinal chemistry. The insights provided in this technical guide, from synthetic strategies to detailed biological evaluation protocols and mechanistic understanding, are intended to serve as a robust foundation for the continued exploration and development of this remarkable class of compounds.

Future research should focus on leveraging the structure-activity relationship data to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications and the elucidation of additional mechanisms of action will further unlock the full potential of N-phenylbenzimidazol-2-amine derivatives in addressing unmet medical needs.

VII. References

-

VEGFA-VEGFR2 Pathway - Reactome. (n.d.). Reactome. Retrieved January 24, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2016). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 145-156.

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Wright, J. B. (1951). The chemistry of the benzimidazoles. Chemical Reviews, 48(3), 397-541.

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 848986.

-

Abdel-Fattah, M. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.

-

Gerber, H. P., & Ferrara, N. (2005). The role of VEGF in normal and neoplastic hematopoiesis. Journal of Molecular Medicine, 83(5), 335-345.

-

Akinboye, E. S., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(48), 31235-31252.

-

Song, D., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20815-20827.

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52.

-

Ghorab, M. M., et al. (2016). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3661.

-

Varma, R. S. (2002). Microwave-assisted organic syntheses. Pure and Applied Chemistry, 73(1), 193-198.

-

Keri, R. S., et al. (2010). Synthesis and antimicrobial screening of N-[2-(2/4-substituted phenyl)-1-(5/6 substituted 1H- benzimidazol-2-yl)vinyl]benzamides. Indian Journal of Chemistry-Section B, 49B(11), 1547-1554.

-

Yordanova, D., et al. (2012). Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. Oxidation Communications, 35(2), 441-450.

-

Nguyen, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28258.

-

Gomaa, M. S., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2161413.

-

Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. (2026, January 22). A*STAR Research. Retrieved January 24, 2026, from [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Algahtani, M., et al. (2017). Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research, 77(13_Supplement), 1802-1802.

-

Zhang, J., et al. (2010). A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. CN101875638A.

-

Naureen, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 431-440.

-

Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 209-220.

-

IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Siveen, K. S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(22), 5762.

-

Ferreira, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Chemistry Proceedings, 3(1), 71.

-

Yadav, M. R., et al. (2021). Design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents. Medicinal Chemistry Research, 30(12), 2261-2276.

-

Hangarage, R. V., et al. (2025). Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. International Journal of Pharmaceutical Sciences and Research.

Sources

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Aminobenzimidazoles: A Technical Guide to Synthesis, Biological Frontiers, and Therapeutic Horizons

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole scaffold, a privileged heterocyclic motif, has garnered significant attention within the medicinal chemistry landscape. Its inherent structural features, including its ability to mimic purine nucleosides and participate in a multitude of non-covalent interactions, have positioned it as a versatile framework for the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 2-aminobenzimidazole compounds, navigating through their synthetic methodologies, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, and antiviral properties, supported by detailed experimental protocols and visual pathway diagrams. This guide aims to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of this remarkable scaffold and inspiring future innovations in the field.

The Architectural Blueprint: Synthesis of the 2-Aminobenzimidazole Core

The synthetic accessibility of the 2-aminobenzimidazole scaffold has been a key driver of its widespread exploration in drug discovery. A variety of synthetic routes have been developed, allowing for facile access to the core structure and its subsequent derivatization.[1]

Classical Cyclization Strategies

The most prevalent and industrially scalable methods for constructing the 2-aminobenzimidazole ring system typically involve the cyclization of o-phenylenediamine with a one-carbon (C1) synthon.

One of the earliest and most straightforward methods involves the reaction of o-phenylenediamine with cyanogen bromide.[2] However, due to the hazardous nature of cyanogen bromide, alternative C1 sources are often preferred. A more common and safer approach utilizes cyanamide, which reacts with o-phenylenediamine to afford 2-aminobenzimidazole in high yield and purity.[1]

Another widely employed strategy is the cyclodesulfurization of a pre-formed N-(o-aminophenyl)thiourea. This method offers the advantage of introducing substituents on the exocyclic amino group prior to cyclization. Various desulfurizing agents have been reported, including hazardous reagents like mercuric oxide and methyl iodide.[3] More environmentally benign methods have since been developed, such as the use of iodoacetic acid as a cyclodesulfurization agent in ethanol, which provides the desired product in high yield without the formation of significant side products.[4]

Modern Synthetic Innovations

More recent synthetic advancements have focused on developing milder and more efficient protocols. For instance, N-substituted carbon imidoyl dichlorides have been utilized to react with o-phenylenediamine, leading to the formation of 2-substituted aminobenzimidazoles.[2] This method allows for the direct installation of various substituents on the exocyclic nitrogen.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole via Cyanamide Cyclization [1]

-

Rationale: This protocol is chosen for its high yield, operational simplicity, and the use of a readily available and less hazardous C1 synthon compared to cyanogen bromide.

-

Materials:

-

o-Phenylenediamine

-

Cyanamide (50% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (10%)

-

Activated charcoal

-

Ethanol

-

-

Procedure:

-

A solution of o-phenylenediamine in water and concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

An aqueous solution of cyanamide is added dropwise to the stirred solution of o-phenylenediamine hydrochloride.

-

The reaction mixture is heated to reflux for a specified period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is treated with activated charcoal to decolorize the solution and then filtered.

-

The filtrate is neutralized with a 10% sodium hydroxide solution until a precipitate is formed.

-

The crude 2-aminobenzimidazole is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain the pure product.

-

A Spectrum of Biological Warfare: Therapeutic Applications of 2-Aminobenzimidazole Derivatives

The 2-aminobenzimidazole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics against a range of human diseases.

Anticancer Activity: A Multi-pronged Attack

2-Aminobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

A significant number of 2-aminobenzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6] Several 2-aminobenzimidazole-based compounds have been identified as potent VEGFR-2 inhibitors.[7]

Signaling Pathway: VEGFR-2 Inhibition by 2-Aminobenzimidazole Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminobenzimidazole derivatives.

Many 2-aminobenzimidazole compounds have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Table 1: Anticancer Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition | [8] |

| Compound B | HCT-116 (Colon) | 2.8 | Apoptosis Induction | [9] |

| Compound C | A549 (Lung) | 7.5 | VEGFR-2 Inhibition | [10] |

| Compound D | HeLa (Cervical) | 3.1 | Topoisomerase I Inhibition | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13]

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a reliable indicator of cell viability and proliferation. It is a standard and widely used method for screening the cytotoxic potential of chemical compounds.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

2-Aminobenzimidazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 2-aminobenzimidazole compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-